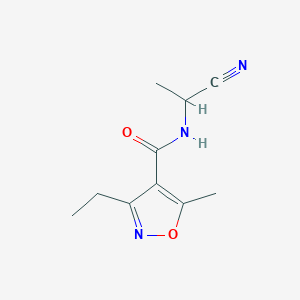

N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

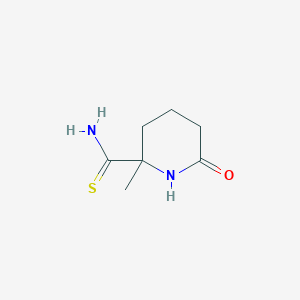

“N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring with two heteroatoms (one oxygen and one nitrogen). The compound also has a cyanoethyl group (-C≡N) and a carboxamide group (-CONH2) attached to it .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The oxazole ring could be formed through a cyclization reaction. The cyanoethyl group might be introduced through a nitrile addition reaction, and the carboxamide group could be formed through an amide coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The oxazole ring is aromatic and planar. The cyanoethyl group would introduce a linear, sp-hybridized carbon atom into the structure. The carboxamide group would have a planar geometry around the carbonyl carbon and a tetrahedral geometry around the amide nitrogen .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions. The oxazole ring, being aromatic, might undergo electrophilic aromatic substitution. The nitrile group could be hydrolyzed to a carboxylic acid under acidic or basic conditions. The carboxamide group could participate in amidation or hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis of Macrolides and Other Compounds

Oxazoles have been identified as masked forms of activated carboxylic acids, which can form triamides upon reaction with singlet oxygen. This property is utilized in the synthesis of complex molecules, such as macrolides, which include compounds like recifeiolide and curvularin. The oxidation-acylation sequence leveraging oxazoles proves to be a strategic method in synthetic organic chemistry for constructing intricate molecular frameworks (Wasserman, Gambale, & Pulwer, 1981).

Catalyzed Intramolecular Cyclization

Research on oxazoles has also led to the development of efficient synthesis methods for 2-phenyl-4,5-substituted oxazoles through copper-catalyzed intramolecular cyclization. This approach is significant for creating highly functionalized novel β-(methylthio)enamides, which are precursors to a variety of substituted oxazoles with potential pharmaceutical applications (Kumar, Saraiah, Misra, & Ila, 2012).

Antimicrobial Agents

The discovery of novel 1H-1,2,3-triazole-4-carboxamides, including 1-aryl-5-substituted variants, has revealed potent antimicrobial activities against primary pathogens. These compounds have demonstrated selective action against bacterial strains like Staphylococcus aureus and pathogenic yeast Candida albicans, highlighting the potential of oxazole derivatives in developing new antimicrobial therapies (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021).

Enantioselective Synthesis

The enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate showcases the application of oxazole derivatives in achieving high optical purity in synthesized compounds. This process, involving Pd-catalyzed amide coupling and subsequent formation of oxazoles, underlines the importance of oxazoles in the synthesis of optically active compounds with potential medicinal value (Magata, Nagano, Endo, Kawaida, Nagaoka, Hirokawa, & Maezaki, 2017).

Wirkmechanismus

Zukünftige Richtungen

The study and application of this compound could open up new avenues in various fields like medicinal chemistry, materials science, and synthetic chemistry. Its unique structure and functional groups could make it a subject of interest for the development of new synthetic methodologies or the synthesis of novel materials .

Eigenschaften

IUPAC Name |

N-(1-cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-4-8-9(7(3)15-13-8)10(14)12-6(2)5-11/h6H,4H2,1-3H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEABIJIYVBRPQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C(=O)NC(C)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2649487.png)

![4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2649488.png)

![3-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2649489.png)

![3,4-dimethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2649494.png)

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one](/img/structure/B2649495.png)

![4-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2649497.png)

![4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2649500.png)

![(E)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2649502.png)

![N-(1-Cyanocyclohexyl)-2-[4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]propanamide](/img/structure/B2649503.png)

![N'-(3-Methylsulfanylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2649504.png)